![molecular formula C8H9N3S2 B1270337 4-Ethyl-5-thiophen-2-yl-4H-[1,2,4]triazole-3-thiol CAS No. 337473-17-3](/img/structure/B1270337.png)
4-Ethyl-5-thiophen-2-yl-4H-[1,2,4]triazole-3-thiol
Overview
Description
“4-Ethyl-5-thiophen-2-yl-4H-[1,2,4]triazole-3-thiol” is a mercapto-substituted 1,2,4-triazole ligand . It exhibits tautomerism in solution and forms novel luminescent polymers with cadmium (II) salts . It has been found to act as an antioxidant and scavenge free radicals .
Synthesis Analysis
A series of triazole derivatives were synthesized by cyclization reaction . The basic nucleus 4-amino-5-phenyl-1-4H-1,2,4-triazole-3-thiol was prepared by cyclization of potassium salt with hydrazine hydrate using water as solvent under reflux condition . The compound was then subjected to addition reaction with different aldehydes to synthesize Schiff bases, which were cyclized by treating with thioglycolic acid to prepare the final compounds .Molecular Structure Analysis
The molecular formula of “4-Ethyl-5-thiophen-2-yl-4H-[1,2,4]triazole-3-thiol” is C8H9N3S2 . Its molecular weight is 211.3 g/mol . The InChIKey of the compound is KPYYIQKXNFIIQR-UHFFFAOYSA-N .Chemical Reactions Analysis
“4-Ethyl-5-thiophen-2-yl-4H-[1,2,4]triazole-3-thiol” undergoes regioselective S-alkylation to form a series of S-substituted derivatives . It also reacts with ethyl bromoacetate to yield ethyl [ (4-methyl-4 H -1,2,4-triazol-3-yl)sulfanyl]acetate .Physical And Chemical Properties Analysis
The molecular weight of “4-Ethyl-5-thiophen-2-yl-4H-[1,2,4]triazole-3-thiol” is 211.3 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 .Scientific Research Applications
Luminescent Properties
The compound is used in the synthesis of new luminophores based on 4-alkyl-4H-1,2,4-triazole cores . These luminophores exhibit high luminescent properties and a large quantum yield of emitted photons . This makes them suitable for use in optoelectronic devices .
Anticancer Agents
1,2,4-triazole derivatives, including “4-ethyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol”, have shown promising results as anticancer agents . Some of these compounds have demonstrated cytotoxic activity against various human cancer cell lines .
Organic Light-Emitting Diodes (OLEDs)
The compound’s ability to emit light when an electric current is applied makes it a potential candidate for use in OLEDs .
Photovoltaic Cells
Due to its luminescent properties, the compound can be used in photovoltaic cells to convert light into electricity .
Organic Field-Effect Transistors (OFETs)
The compound’s electron–hole transporting properties make it suitable for use in OFETs .
Antifungal Agents
The 1,2,4-triazole core, which is present in “4-ethyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol”, is found in several clinically important antifungal agents .
Antiviral Agents
1,2,4-triazole derivatives are also used in the synthesis of antiviral agents .
Antidepressants
The 1,2,4-triazole core is also found in certain antidepressants .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-ethyl-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S2/c1-2-11-7(9-10-8(11)12)6-4-3-5-13-6/h3-5H,2H2,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYYIQKXNFIIQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353054 | |
Record name | 4-Ethyl-5-thiophen-2-yl-4H-[1,2,4]triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-5-thiophen-2-yl-4H-[1,2,4]triazole-3-thiol | |
CAS RN |
337473-17-3 | |
Record name | 4-Ethyl-5-thiophen-2-yl-4H-[1,2,4]triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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